Crenatine

Description

Structure

3D Structure

Properties

IUPAC Name |

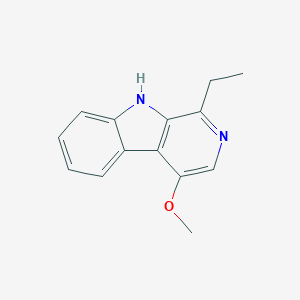

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWRUTVIAQDHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181150 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-14-8 | |

| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the metabolic pathway of creatine synthesis

- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine | C20H40NO8P | CID 166600412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cube-biotech.com [cube-biotech.com]

- 10. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. 1,2-Dihexanoyl-Sð-glycero-3-phosphocholine (DH6PC) (hexanoyl-Dââ, 97%; 50-60% on α carbons) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. LIPID MAPS [lipidmaps.org]

- 15. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrogen/Deuterium Exchange Mass Spectrometry for the Structural Analysis of Detergent-Solubilized Membrane Proteins. - Research - Institut Pasteur [research.pasteur.fr]

- 18. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Hydrogen–Deuterium Exchange for a Mesophilic vs Thermophilic Dihydrofolate Reductase at 25 °C: Identification of a Single Active Site Region with Enhanced Flexibility in the Mesophilic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Creatine in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a naturally occurring organic compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle.[1][2] Supplementation with creatine monohydrate has been consistently shown to be an effective ergogenic aid for increasing high-intensity exercise capacity and muscle mass.[1] While its role as a temporal energy buffer is well-established, the underlying molecular mechanisms driving its anabolic effects on skeletal muscle are multifaceted and complex. This guide provides a detailed examination of the core mechanisms of action, focusing on the phosphocreatine system, the modulation of anabolic signaling pathways, the influence on satellite cell dynamics, and the alteration of gene expression. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for the scientific community.

The Phosphocreatine (PCr) Energy Shuttle: The Primary Metabolic Role

The most fundamental mechanism of creatine action is its role in the phosphocreatine (PCr) or ATP/PCr system. This system acts as a rapid and high-capacity buffer for adenosine triphosphate (ATP), the primary energy currency of the cell.[3]

Mechanism: During periods of intense muscle contraction, ATP is rapidly hydrolyzed to adenosine diphosphate (ADP) to provide energy. The intracellular concentration of ATP is relatively small (2–5 mM), sufficient to sustain maximal contraction for only a few seconds.[1] The PCr system rapidly resynthesizes ATP from ADP by donating a high-energy phosphate group from phosphocreatine, a reaction catalyzed by the enzyme creatine kinase (CK).[1][4] This maintains ATP levels and delays the onset of fatigue.

The "PCr shuttle" is a concept describing how this system facilitates the transport of high-energy phosphate from the mitochondria (the site of ATP production via oxidative phosphorylation) to the myofibrils (the site of ATP consumption).[3][4][5][6]

-

Mitochondria: Mitochondrial CK (mi-CK) uses newly synthesized ATP to phosphorylate creatine into PCr.

-

Diffusion: PCr, being a smaller molecule than ATP, diffuses from the mitochondria to the myofibrils.[4][6]

-

Myofibrils: Myofibrillar CK (mm-CK) transfers the phosphate group from PCr to ADP, regenerating ATP locally to power muscle contraction.[4]

-

Recycling: The resulting free creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.[4]

Supplementation increases the intramuscular stores of both free creatine and PCr, enhancing the capacity of this high-energy phosphate shuttle.[1]

Visualization: The Phosphocreatine Energy Shuttle

Caption: The PCr shuttle transports high-energy phosphate from mitochondria to myofibrils.

Anabolic Mechanisms: Beyond Energy Buffering

Creatine supplementation, particularly when combined with resistance training, leads to augmented gains in muscle mass.[7][8] This hypertrophic effect is attributed to several interconnected mechanisms that promote a positive net protein balance.

Modulation of Anabolic Signaling: The Akt/mTOR Pathway

A growing body of evidence indicates that creatine can directly modulate key signaling pathways involved in muscle protein synthesis (MPS).[9][10] The Akt/mTOR pathway is a central regulator of muscle growth.[10][11]

Mechanism: Creatine supplementation has been shown to increase the phosphorylation of downstream targets in the Akt/mTOR pathway, such as the 70-kDa ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][12]

-

Upstream Signals: Growth factors like Insulin-like Growth Factor 1 (IGF-1) activate Akt (also known as Protein Kinase B). Creatine may enhance IGF-1 signaling.[10]

-

mTORC1 Activation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1).

-

Protein Synthesis Initiation: Activated mTORC1 phosphorylates two key downstream effectors:

-

p70S6K: Phosphorylation of p70S6K promotes the translation of mRNAs that encode ribosomal proteins and elongation factors, increasing the cell's translational capacity.[12]

-

4E-BP1: Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step for initiating cap-dependent translation.[13]

-

The net result is an increased rate of muscle protein synthesis.[9][14]

Visualization: Creatine's Influence on the Akt/mTOR Pathway

Caption: Creatine enhances Akt/mTOR signaling to promote muscle protein synthesis.

Satellite Cell Proliferation and Myonuclear Addition

Skeletal muscle fibers are multinucleated, and muscle hypertrophy requires the addition of new nuclei to support the expanding cytoplasmic volume. These new nuclei are donated by satellite cells, which are muscle stem cells.

Mechanism: Creatine supplementation, when combined with strength training, has been shown to augment the increase in the number of satellite cells and myonuclei in muscle fibers.[15][16][17]

-

Activation: Resistance training provides the initial stimulus that activates quiescent satellite cells.

-

Proliferation: Creatine appears to enhance the proliferation of these activated satellite cells. This may be linked to increased expression of myogenic regulatory factors (MRFs) like MyoD and myogenin.[9] Some research suggests creatine can increase levels of the transcription factor MRF4.[1]

-

Differentiation and Fusion: The proliferated satellite cells differentiate and fuse with existing muscle fibers, donating their nuclei.[18]

-

Enhanced Growth Potential: The increased number of myonuclei enhances the muscle fiber's capacity for protein synthesis, allowing for greater and more sustained hypertrophy.[15]

Osmotic Effect and Cell Swelling

Creatine is an osmotically active substance. Its transport into the muscle cell is accompanied by an influx of water, leading to cell swelling.

Mechanism: This increase in cell volume is not merely "water weight"; it can act as an independent anabolic signal.[7] Cell swelling can trigger a cascade of events, including the activation of signaling pathways (like the MAP kinase pathway) and alterations in gene expression that promote protein synthesis and inhibit protein breakdown (proteolysis).[9]

Effects on Gene Expression

Recent research using microarray and real-time PCR techniques has shown that creatine supplementation can alter the expression of a wide range of genes in skeletal muscle, even in the absence of exercise.[19][20]

Mechanism: Short-term creatine supplementation has been found to upregulate the mRNA content of genes involved in:

-

Osmosensing and signal transduction[19]

-

Cytoskeleton remodeling[19]

-

Protein and glycogen synthesis[19]

-

Satellite cell proliferation and differentiation[19]

-

DNA replication and repair[19]

This large-scale change in gene expression suggests that creatine initiates a coordinated cellular response that primes the muscle for growth and adaptation.[19]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of creatine supplementation on skeletal muscle.

Table 1: Effects on Muscle Hypertrophy and Satellite Cells

| Parameter | Group | Change from Baseline | Study Reference |

|---|---|---|---|

| Mean Fiber Area (MFA) | Creatine + Training | +14-17% (at weeks 4, 8, 16) | Olsen et al., 2006[15][16][21] |

| Placebo + Training | Smaller, non-significant increases | Olsen et al., 2006[15][16][21] | |

| Satellite Cells per Fiber | Creatine + Training | Significant increase at week 4 & 8 | Olsen et al., 2006[15][16] |

| Placebo + Training | Smaller increase | Olsen et al., 2006[15][16] | |

| Myonuclei per Fiber | Creatine + Training | Significant increase | Olsen et al., 2006[15][16] |

| Placebo + Training | No significant change | Olsen et al., 2006[15][16] |

| Upper/Lower Body Muscle Thickness | Creatine + Training | +0.10 to +0.16 cm (vs. Placebo) | Burke et al., 2023[8][22] |

Table 2: Effects on Intramuscular Creatine Stores

| Parameter | Supplementation Protocol | Change from Baseline | Study Reference |

|---|---|---|---|

| Total Muscle Creatine | 20g/day for 5 days | +20-25% | Harris et al., 1992[12] |

| Muscle Phosphocreatine | 20g/day for 5 days | +15-20% | Harris et al., 1992[12] |

Key Experimental Protocols

This section details the methodologies for experiments cited in this guide.

Protocol: Muscle Biopsy and Analysis of Muscle Fiber Area and Myonuclei

-

Objective: To quantify changes in muscle fiber size, satellite cell number, and myonuclei content in response to creatine supplementation and resistance training.

-

Methodology (adapted from Olsen et al., 2006[15][16][17]):

-

Subject Recruitment: Healthy, untrained male subjects are recruited and randomized into creatine or placebo groups.

-

Supplementation: A typical loading phase involves 20g/day of creatine monohydrate (or placebo) for one week, followed by a maintenance phase of 5g/day for the duration of the training period (e.g., 16 weeks).

-

Muscle Biopsy: Percutaneous needle biopsies are obtained from the vastus lateralis muscle under local anesthesia at baseline and at specified time points (e.g., weeks 4, 8, and 16).

-

Tissue Processing: Muscle samples are mounted in OCT compound, rapidly frozen in isopentane cooled by liquid nitrogen, and stored at -80°C.

-

Immunohistochemistry:

-

Serial cross-sections (10 µm) are cut using a cryostat.

-

Sections are stained with specific antibodies to identify different components:

-

Dystrophin or Laminin: To outline the muscle fiber border.

-

Pax7: A marker to identify satellite cells.

-

DAPI (4',6-diamidino-2-phenylindole): A fluorescent stain that binds to DNA to visualize all nuclei.

-

-

-

Microscopy and Quantification:

-

Stained sections are viewed using a fluorescence microscope.

-

Digital images are captured.

-

Image analysis software (e.g., ImageJ) is used to:

-

Measure the cross-sectional area (CSA) of individual fibers.

-

Count the number of Pax7-positive cells (satellite cells) located between the basal lamina and the sarcolemma.

-

Count the total number of DAPI-stained nuclei within the dystrophin/laminin border (myonuclei).

-

-

Data are expressed as satellite cells per fiber and myonuclei per fiber.

-

-

Protocol: Western Blot for p-p70S6K Analysis

-

Objective: To measure the phosphorylation status of p70S6K as an indicator of mTOR pathway activation.

-

Methodology (General Protocol):

-

Protein Extraction: Frozen muscle biopsy samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are denatured, loaded onto a polyacrylamide gel (e.g., 10% gel), and separated by size via electrophoresis.[23][24]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[23]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST for phospho-proteins) to prevent non-specific antibody binding.[23][24]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p70S6K (e.g., anti-phospho-p70S6K Thr389).[24][25]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total p70S6K to normalize the phosphorylated protein signal to the total amount of the protein.

-

Densitometry: The intensity of the resulting bands is quantified using image analysis software.

-

Visualization: Experimental Workflow for Muscle Analysis

Caption: Workflow from human supplementation trial to molecular data analysis.

Conclusion

The mechanism of action of creatine in skeletal muscle is pleiotropic, extending far beyond its primary role as an energy buffer. By increasing the intramuscular pool of phosphocreatine, it enhances the capacity for rapid ATP regeneration, which is critical for high-intensity performance. Concurrently, creatine supplementation initiates a cascade of anabolic signals by modulating the Akt/mTOR pathway, enhancing satellite cell activity and myonuclear addition, and causing cell swelling that acts as an anabolic stimulus. Furthermore, it prompts a broad-scale upregulation of genes integral to muscle growth, repair, and remodeling. For researchers and drug development professionals, understanding these interconnected pathways is crucial for leveraging creatine's therapeutic potential in sports nutrition, clinical settings involving muscle atrophy (sarcopenia, cachexia), and neuromuscular diseases.

References

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. High-energy phosphate transfer in human muscle: diffusion of phosphocreatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Creatine Supplementation Combined with Resistance Training on Regional Measures of Muscle Hypertrophy: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sportsmedoa.com [sportsmedoa.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Short-term creatine supplementation changes protein metabolism signaling in hindlimb suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Creatine supplementation augments the increase in satellite cell and myonuclei number in human skeletal muscle induced by strength training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. drinkharlo.com [drinkharlo.com]

- 19. [PDF] Global and targeted gene expression and protein content in skeletal muscle of young men following short-term creatine monohydrate supplementation. | Semantic Scholar [semanticscholar.org]

- 20. Creatine: Is this a pretty big on gene expression? - Supplements - Rapamycin Longevity News [rapamycin.news]

- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 22. researchgate.net [researchgate.net]

- 23. reddit.com [reddit.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Creatine in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine, a nitrogenous organic acid, is critically involved in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. Beyond its well-established role in muscle metabolism, a growing body of evidence highlights the indispensable function of creatine in maintaining neuronal health and function. This technical guide provides an in-depth exploration of the biological roles of creatine in the central nervous system, encompassing its synthesis, transport, and the intricate creatine kinase/phosphocreatine system. We delve into the neuroprotective mechanisms of creatine, its emerging role as a potential neurotransmitter, and its implications in various neurological disorders. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The brain is an organ of immense metabolic activity, consuming approximately 20% of the body's total energy at rest to maintain ionic gradients, support neurotransmission, and facilitate other essential neuronal processes. Adenosine triphosphate (ATP) is the primary energy currency, and its rapid regeneration is paramount for neuronal survival and function. The creatine kinase (CK)/phosphocreatine (PCr) system serves as a crucial temporal and spatial energy buffer, ensuring a constant supply of ATP.[1] Disruptions in this system are implicated in the pathophysiology of numerous neurodegenerative diseases and psychiatric disorders.[2] This guide aims to provide a detailed technical overview of the multifaceted role of creatine in neuronal function.

Creatine Homeostasis in the Brain

Endogenous Synthesis and Peripheral Transport

Creatine is synthesized in a two-step process involving two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[2][3] While the liver and kidneys are the primary sites of creatine synthesis, the brain possesses the enzymatic machinery for its own de novo synthesis.[2][4] However, the blood-brain barrier (BBB) has limited permeability to creatine, suggesting that both endogenous synthesis and transport from the periphery contribute to the cerebral creatine pool.[2][3]

The transport of creatine across the BBB and into neuronal and glial cells is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[3][5] Mutations in the SLC6A8 gene lead to creatine transporter deficiency (CTD), a severe X-linked intellectual disability characterized by a profound lack of creatine in the brain.[5][6]

The Creatine Kinase/Phosphocreatine Shuttle

Once inside the cell, creatine is reversibly phosphorylated by creatine kinase (CK) to form phosphocreatine (PCr), creating a readily available reservoir of high-energy phosphate bonds.[1] When cellular ATP levels decline, the CK reaction rapidly transfers the phosphoryl group from PCr to ADP, regenerating ATP. This "phosphocreatine shuttle" is essential for buffering ATP levels at sites of high energy consumption, such as synapses and ion pumps.[7]

The brain expresses several isoenzymes of creatine kinase, each with distinct subcellular localizations and functions:[8]

-

Brain-type cytosolic CK (CK-BB): Predominantly found in the cytosol of neurons and glial cells, where it is crucial for supplying ATP for processes like ion homeostasis and neurotransmitter release.

-

Mitochondrial CK (mtCK): Localized in the mitochondrial intermembrane space, where it is functionally coupled to ATP synthesis via oxidative phosphorylation. mtCK facilitates the conversion of newly synthesized ATP and cytosolic creatine into PCr, which is then transported to sites of high energy demand.

-

Muscle-type CK (CK-MM): While primarily associated with muscle, significant quantities of CK-MM have also been identified in the human brain, although its specific roles are less well-defined.[9][10]

Quantitative Data on Creatine in the Brain

The concentration of creatine and its phosphorylated form varies across different brain regions and is influenced by factors such as age and diet. Oral creatine supplementation has been shown to increase brain creatine levels, although the magnitude of this increase is generally less than that observed in skeletal muscle.

| Parameter | Brain Region/Condition | Value | Reference |

| Total Creatine (Cr + PCr) Concentration | Parietal Lobe White Matter | 7.0 ± 2.0 mmol/kg wet weight | [10] |

| Gray Matter | Higher than white matter | [11] | |

| Cerebellum | Very high levels | [11] | |

| Phosphocreatine (PCr) Concentration | Cerebral Gray Matter | 3.53 ± 0.33 mM | [12] |

| Cerebral White Matter | 3.33 ± 0.37 mM | [12] | |

| Cerebellum | 3.75 ± 0.66 mM | [12] | |

| ATP Concentration | Cerebral Gray Matter | 2.19 ± 0.33 mM | [12] |

| Cerebral White Matter | 3.41 ± 0.33 mM | [12] | |

| Cerebellum | 1.75 ± 0.58 mM | [12] | |

| Increase in Brain Creatine with Supplementation | Various brain regions (average) | 3% to 10% | [13] |

| Gray Matter (4 weeks, 20g/day) | 4.7% increase | [14] | |

| White Matter (4 weeks, 20g/day) | 11.5% increase | [14] | |

| Cerebellum (4 weeks, 20g/day) | 5.4% increase | [14] | |

| Thalamus (4 weeks, 20g/day) | 14.6% increase | [14] | |

| Kinetic Parameters | |||

| SLC6A8 Transporter Km for Creatine | Normal Human Fibroblasts | 34.7 ± 2.5 µM | [12] |

| Creatine Kinase Forward Rate Constant (kf) | Human Frontal Lobe (in vivo) | 0.320 ± 0.075 s-1 | [15] |

Signaling Pathways and Neuroprotective Mechanisms

Creatine exerts its neuroprotective effects through multiple mechanisms, primarily centered around the maintenance of energy metabolism and the modulation of key signaling pathways.

The Creatine Kinase Energy Shuttle

The fundamental neuroprotective role of creatine lies in its ability to buffer cellular ATP levels. By providing a rapid means of ATP regeneration, the CK/PCr system helps to maintain neuronal membrane potential, support ion pump function, and prevent the catastrophic energy failure that can lead to excitotoxicity and cell death.

Caption: The Creatine Kinase (CK) energy shuttle.

Neuroprotective Signaling Cascades

Beyond its bioenergetic role, creatine has been shown to modulate intracellular signaling pathways associated with cell survival and neuroprotection. One key pathway is the PI3K/Akt/GSK3β pathway . Studies have demonstrated that creatine can activate this pro-survival cascade, leading to the inhibition of apoptotic cell death.[12] Additionally, creatine supplementation has been linked to the upregulation of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) , potentially through exercise-mediated myokine release.[13][16] The energy-sensing enzyme AMP-activated protein kinase (AMPK) also plays a role in regulating creatine metabolism.[17] Furthermore, the mTOR pathway , a central regulator of cell growth and proliferation, is involved in the regulation of myokines that can be influenced by creatine.[13]

Caption: Neuroprotective signaling pathways influenced by creatine.

Creatine as a Potential Neurotransmitter

Recent evidence suggests that creatine may function as a neurotransmitter or neuromodulator in the central nervous system. Studies have shown that creatine is present in synaptic vesicles and can be released from neurons in a calcium-dependent manner upon stimulation. This release is reduced in the absence of the creatine synthesis enzyme AGAT or the transporter SLC6A8. Furthermore, creatine has been observed to have an inhibitory effect on a subset of cortical neurons. While a specific postsynaptic receptor for creatine has yet to be identified, these findings open up a new avenue of research into the multifaceted roles of creatine in neuronal communication.

Caption: Proposed mechanism of creatine as a neurotransmitter.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of creatine in neuronal function.

In Vivo Magnetic Resonance Spectroscopy (MRS) for Brain Creatine Measurement

Objective: To non-invasively quantify the concentration of creatine and other metabolites in specific brain regions.

Principle: MRS utilizes the same principles as MRI but instead of creating an image, it generates a spectrum of resonant frequencies corresponding to different molecules. The area under each peak in the spectrum is proportional to the concentration of the corresponding metabolite. Both proton (¹H-MRS) and phosphorus (³¹P-MRS) spectroscopy are used. ¹H-MRS measures total creatine (creatine + phosphocreatine), while ³¹P-MRS can distinguish between phosphocreatine and ATP.[14][15]

Protocol Outline (¹H-MRS):

-

Subject Preparation: The subject is positioned in the MRI scanner. Head motion is minimized using foam padding or a bite bar.

-

Anatomical Imaging: High-resolution anatomical images (e.g., T1-weighted MRI) are acquired to define the volume of interest (VOI).

-

Voxel Placement: The VOI (voxel) is placed in the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Shimming: The magnetic field homogeneity within the voxel is optimized to improve spectral resolution.

-

Water Suppression: The strong water signal is suppressed using techniques like CHESS (chemical shift selective) pulses to allow for the detection of lower concentration metabolites.

-

Data Acquisition: A pulse sequence such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode) is used to acquire the spectral data.

-

Data Processing: The raw data is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and fitted using software like LCModel or jMRUI to determine the concentrations of metabolites, often expressed relative to an internal reference like water or as absolute concentrations.[14]

In Vivo Microdialysis for Extracellular Creatine Measurement

Objective: To measure the concentration of creatine and other neurochemicals in the extracellular fluid of the brain in freely moving animals.

Principle: A small, semi-permeable probe is implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.

Protocol Outline:

-

Probe Construction and Sterilization: Microdialysis probes with a specific molecular weight cutoff are constructed or obtained commercially and sterilized.

-

Stereotaxic Surgery: The animal (e.g., rat, mouse) is anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest.

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Insertion: The microdialysis probe is inserted through the guide cannula into the brain.

-

Perfusion and Sample Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). The outflowing perfusate (dialysate) is collected in timed fractions.

-

Sample Analysis: The concentration of creatine in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Creatine Kinase Activity Assay in Brain Tissue

Objective: To measure the enzymatic activity of creatine kinase in brain tissue homogenates.[1][11]

Principle: A common method is a coupled-enzyme colorimetric or fluorometric assay. The ATP produced by the CK-catalyzed reaction of PCr and ADP is used in a subsequent reaction that generates a detectable product (e.g., NADH from NAD⁺), the rate of formation of which is proportional to the CK activity.

Protocol Outline (Colorimetric Assay):

-

Tissue Homogenization: Brain tissue is dissected and homogenized in an ice-cold assay buffer.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.

-

Protein Quantification: The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay).

-

Assay Reaction: The supernatant is added to a reaction mixture containing phosphocreatine, ADP, and the coupled enzyme system (e.g., hexokinase and glucose-6-phosphate dehydrogenase) along with glucose and NADP⁺.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm due to the production of NADPH is monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the CK activity, which is typically expressed as units per milligram of protein.

Morris Water Maze for Cognitive Assessment in Rodents

Objective: To assess spatial learning and memory in rodents, which can be influenced by creatine supplementation.

Principle: This behavioral test requires the animal to learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room.

Protocol Outline:

-

Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small platform is submerged just below the water's surface. The room should have distinct visual cues.

-

Acquisition Phase (Training): The animal is placed in the pool from different starting locations and allowed to swim until it finds the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it. This is repeated for several trials over multiple days.

-

Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

-

Data Analysis: The latency to find the platform during training and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Synaptosome Preparation and Neurotransmitter Release Assay

Objective: To study the release of creatine from isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are sealed presynaptic nerve terminals that can be isolated from brain tissue by subcellular fractionation. They retain the machinery for neurotransmitter uptake, storage, and release.

Protocol Outline:

-

Brain Homogenization: Brain tissue is homogenized in an isotonic sucrose solution.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, the crude synaptosomal fraction.

-

Purification (Optional): The crude synaptosomal fraction can be further purified using a density gradient (e.g., Percoll or Ficoll).

-

Release Assay: The synaptosomes are resuspended in a physiological buffer and incubated. To stimulate release, the synaptosomes are depolarized by adding a high concentration of potassium chloride (KCl) in the presence of calcium.

-

Sample Collection and Analysis: The incubation medium is collected, and the concentration of released creatine is measured by HPLC or mass spectrometry.

Conclusion and Future Directions

Creatine plays a vital and multifaceted role in neuronal function, extending far beyond its classical role in energy buffering. Its involvement in neuroprotection, and its emerging identity as a potential neurotransmitter, underscore its significance in brain health and disease. The methodologies outlined in this guide provide a framework for further investigation into the intricate mechanisms of creatine action in the central nervous system. Future research should focus on elucidating the precise molecular targets of creatine's neuroprotective effects, identifying the putative creatine receptor, and exploring the therapeutic potential of creatine supplementation in a wider range of neurological and psychiatric disorders. A deeper understanding of creatine's biological role in the brain will undoubtedly pave the way for novel therapeutic strategies aimed at preserving and enhancing neuronal function.

References

- 1. publicationslist.org [publicationslist.org]

- 2. Estimated carrier frequency of creatine transporter deficiency in females in the general population using functional characterization of novel missense variants in the SLC6A8 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for significant quantities of creatine kinase MM isoenzyme in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Creatine Kinase and ATP Synthase Reaction Rates in Human Frontal Lobe Measured by 31P Magnetization Transfer Spectroscopy at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BrainTypeCreatineKinase [collab.its.virginia.edu]

- 9. Response to therapy of creatine transporter deficiency caused by a hypomorphic variant in SLC6A8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SLC6A8 creatine transporter deficiency can be detected by plasma creatine and creatinine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of human creatine kinase BB and MB isoforms by means of isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Creatine kinase from brain: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distribution of the creatine transporter throughout the human brain reveals a spectrum of creatine transporter immunore… [ouci.dntb.gov.ua]

- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the RNase H Inhibitor GSK5750

For scientific researchers investigating the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase, the small molecule inhibitor GSK5750 represents a key area of study. To facilitate content creation that effectively targets this specialized audience, a detailed list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five distinct researcher intents, from initial discovery to in-depth validation, providing a roadmap for developing highly relevant and discoverable scientific content.

GSK5750 is identified as a potent and specific inhibitor of the RNase H activity of HIV-1 reverse transcriptase.[1][2] Its mechanism of action involves a slow dissociation from the enzyme, which is a key aspect of its inhibitory function.[2] This compound, with the CAS number 1312345-89-3 and molecular formula C16H12N4O2S, is available for research purposes from various suppliers.[1][2][3]

The following table provides a comprehensive list of long-tail keywords tailored to the specific needs of scientific researchers working with GSK5750.

| Category | Long-tail Keyword |

| Foundational & Exploratory | GSK5750 mechanism of action |

| GSK5750 RNase H inhibition | |

| GSK5750 HIV-1 reverse transcriptase inhibitor | |

| What is the function of GSK5750? | |

| GSK5750 discovery and development | |

| GSK5750 target specificity | |

| GSK5750 enzyme kinetics | |

| GSK5750 binding site on reverse transcriptase | |

| GSK5750 chemical structure and properties | |

| GSK5750 CAS number 1312345-89-3 | |

| GSK5750 molecular weight and formula | |

| GSK5750 literature review | |

| Methodological & Application | GSK5750 in vitro assay protocol |

| GSK5750 cell-based assay design | |

| How to use GSK5750 in experiments | |

| GSK5750 stock solution preparation | |

| GSK5750 working concentration in cell culture | |

| GSK5750 solubility in DMSO and other solvents | |

| GSK5750 for studying RNase H function | |

| Experimental applications of GSK5750 | |

| GSK5750 in antiviral research | |

| GSK5750 for HIV replication studies | |

| GSK5750 supplier and purchasing information | |

| Troubleshooting & Optimization | GSK5750 experimental variability issues |

| Optimizing GSK5750 inhibitor concentration | |

| GSK5750 solubility problems and solutions | |

| GSK5750 off-target effects investigation | |

| Preventing GSK5750 degradation in experiments | |

| Interpreting unexpected results with GSK5750 | |

| GSK5750 assay troubleshooting guide | |

| Improving GSK5750 efficacy in cell models | |

| GSK5750 stability and storage conditions | |

| Addressing GSK5750 cytotoxicity in assays | |

| Validation & Comparative | Validating GSK5750 inhibitory activity |

| GSK5750 vs other RNase H inhibitors | |

| Comparing GSK5750 to alternative compounds | |

| GSK5750 specificity against different enzymes | |

| Cross-validation of GSK5750 results | |

| GSK5750 in combination with other antiretrovirals | |

| Efficacy comparison of GSK5750 and analogs | |

| Control experiments for GSK5750 studies | |

| GSK5750 on-target vs off-target validation | |

| Reproducibility of GSK5750 experiments |

References

Creatinine formation from creatine phosphate breakdown

A comprehensive list of SEO-driven, long-tail keywords related to "(Rac)-Tovinontrine" has been compiled to assist scientific researchers in their content creation. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

(Rac)-Tovinontrine, also known as tovinontrine or IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The primary mechanism of action for tovinontrine is the inhibition of PDE9, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2][3][4] This elevation in cGMP plays a significant role in vascular biology and the production of hemoglobin.[2][4]

Initially, tovinontrine was investigated as a potential treatment for hematological conditions such as sickle cell disease and beta-thalassemia.[4] However, development for these indications was halted following disappointing outcomes in Phase 2b clinical trials. Subsequently, the focus of research has shifted towards its potential application in treating heart failure with preserved ejection fraction (HFpEF).[2][5][6] The compound is administered orally and has a multimodal mechanism of action that affects red and white blood cells, as well as adhesion molecules.[3][4][5]

The following table provides a structured list of long-tail keywords to guide the creation of scientific content aimed at researchers.

| Category | Long-tail Keyword |

| Foundational & Exploratory | (Rac)-Tovinontrine mechanism of action in cardiovascular disease |

| Tovinontrine (IMR-687) chemical structure and synthesis pathway | |

| Phosphodiesterase-9 (PDE9) inhibition by (Rac)-Tovinontrine | |

| Role of cGMP signaling in (Rac)-Tovinontrine therapeutic effects | |

| Discovery and development history of Tovinontrine (IMR-687) | |

| Preclinical pharmacology of (Rac)-Tovinontrine in animal models | |

| (Rac)-Tovinontrine effects on red blood cell adhesion and function | |

| In vitro characterization of (Rac)-Tovinontrine PDE9 selectivity | |

| Pharmacokinetics and pharmacodynamics of oral Tovinontrine | |

| (Rac)-Tovinontrine targets in heart failure with preserved ejection fraction | |

| Methodological & Application | Quantifying (Rac)-Tovinontrine efficacy in HFpEF clinical trials |

| Assaying cGMP levels in response to Tovinontrine treatment | |

| Protocols for administering (Rac)-Tovinontrine in preclinical studies | |

| In vivo imaging techniques to assess Tovinontrine cardiac effects | |

| Measuring fetal hemoglobin induction by (Rac)-Tovinontrine | |

| Cell-based assays for screening PDE9 inhibitors like Tovinontrine | |

| Clinical trial design for Tovinontrine in cardiovascular indications | |

| Biomarker analysis in Tovinontrine heart failure studies | |

| High-throughput screening for novel (Rac)-Tovinontrine analogs | |

| Analytical methods for detecting Tovinontrine in biological samples | |

| Troubleshooting & Optimization | Reasons for Tovinontrine clinical trial failure in sickle cell disease |

| Overcoming poor efficacy of (Rac)-Tovinontrine in hematological disorders | |

| Optimizing (Rac)-Tovinontrine dosage for cardiovascular benefits | |

| Challenges in translating preclinical Tovinontrine data to humans | |

| Off-target effects of (Rac)-Tovinontrine at high concentrations | |

| Improving the bioavailability of oral Tovinontrine formulations | |

| Addressing variability in patient response to (Rac)-Tovinontrine | |

| Potential resistance mechanisms to Tovinontrine therapy | |

| Mitigating adverse events associated with Tovinontrine treatment | |

| Strategies to enhance cGMP elevation by (Rac)-Tovinontrine | |

| Validation & Comparative | (Rac)-Tovinontrine vs other PDE9 inhibitors for heart failure |

| Comparative efficacy of Tovinontrine and existing HFpEF therapies | |

| Validating the role of PDE9 as a therapeutic target in cardiovascular disease | |

| Head-to-head comparison of (Rac)-Tovinontrine and sildenafil | |

| Cross-species analysis of Tovinontrine's effects on cGMP signaling | |

| Benchmarking (Rac)-Tovinontrine against novel heart failure treatments | |

| Meta-analysis of clinical trial data for PDE9 inhibitors | |

| Validating biomarkers for (Rac)-Tovinontrine therapeutic response | |

| Comparative study of Tovinontrine's impact on different cardiac cell types | |

| Independent validation of published (Rac)-Tovinontrine research findings |

References

- 1. Imara Announces Results of Interim Analyses of Tovinontrine (IMR-687) Phase 2b Clinical Trials in Sickle Cell Disease and Beta-Thalassemia - BioSpace [biospace.com]

- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]

- 3. Imara Announces Results of Interim Analyses of Tovinontrine [globenewswire.com]

- 4. Imara Presents Clinical and Preclinical Tovinontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide to the Physiological Role of the Creatine Kinase System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The creatine kinase (CK) system is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. This system, comprising creatine, phosphocreatine (PCr), and the various isoforms of the creatine kinase enzyme, plays a critical role in maintaining energy homeostasis. It functions as a temporal energy buffer, a spatial energy shuttle, and a metabolic regulator, ensuring the rapid regeneration and transport of adenosine triphosphate (ATP) from sites of production to sites of utilization. This technical guide provides a comprehensive overview of the physiological role of the CK system, detailing its components, regulatory mechanisms, and the experimental methodologies used for its investigation. The quantitative data presented herein, along with detailed experimental protocols and visual representations of key pathways, offer a valuable resource for researchers and professionals in drug development seeking to understand and target this vital energetic pathway.

The Core Components and Function of the Creatine Kinase System

The creatine kinase system facilitates the reversible transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), regenerating adenosine triphosphate (ATP). This reaction is central to cellular energy homeostasis.[1]

The key components of this system are:

-

Creatine (Cr): A nitrogenous organic acid that is endogenously synthesized or obtained from the diet.

-

Phosphocreatine (PCr): A high-energy phosphate compound that serves as a reservoir of readily available phosphoryl groups.[2]

-

Creatine Kinase (CK): The enzyme that catalyzes the reversible phosphorylation of creatine.

The primary roles of the CK system are:

-

Temporal Energy Buffer: The CK/PCr system maintains a high ATP/ADP ratio by rapidly replenishing ATP during periods of high energy demand, thus preventing a drop in cellular energy charge.[3]

-

Spatial Energy Shuttle (The PCr/Cr Shuttle): PCr, being a smaller and more mobile molecule than ATP, diffuses from the mitochondria (where it is synthesized by mitochondrial CK) to sites of high ATP consumption, such as the myofibrils and ion pumps. There, cytosolic CK utilizes PCr to locally regenerate ATP.[3]

-

Metabolic Regulator: The CK system influences various metabolic pathways, including glycolysis and oxidative phosphorylation, by modulating the concentrations of ADP and inorganic phosphate (Pi).

Creatine Kinase Isoenzymes

Creatine kinase exists as several isoenzymes with distinct tissue and subcellular localizations, a key feature for the functioning of the PCr/Cr shuttle.[4][5]

-

Cytosolic Isoforms: These are dimers composed of M (muscle) and/or B (brain) subunits.

-

Mitochondrial Isoforms (mtCK): These are located in the mitochondrial intermembrane space and are crucial for charging creatine with a phosphoryl group from newly synthesized mitochondrial ATP. There are two forms:

-

Sarcomeric mtCK (s-mtCK): Found in striated muscle (skeletal and cardiac).

-

Ubiquitous mtCK (u-mtCK): Present in other tissues like the brain and sperm.

-

Quantitative Analysis of the Creatine Kinase System

The concentrations of the components of the CK system and the flux through the CK reaction vary depending on the tissue type and its metabolic state.

Table 1: Metabolite Concentrations in Human Skeletal Muscle (Rest vs. Exercise)

| Metabolite | Resting Concentration (mM) | Concentration during a High Level of Exercise (mM) |

| Phosphocreatine (PCr) | 28.5 ± 0.9[7] | 21.9 ± 1.5[7] |

| ATP | Unchanged[7] | Unchanged[7] |

| Inorganic Phosphate (Pi) | 4.5 ± 0.2[7] | 8.9 ± 1.8[7] |

| Creatine (Cr) | ~10-15 (calculated) | Increased |

Data presented as mean ± standard error.

Table 2: Creatine Kinase Flux in Human Skeletal Muscle (Rest vs. Exercise)

| Condition | Forward CK Flux (Vfor) (mM·s⁻¹) |

| Rest | 12.4 ± 0.9[7] |

| Moderate Exercise | Unchanged[7] |

| High-Intensity Exercise | 8.4 ± 1.4[7] |

Data presented as mean ± standard error. The forward flux represents the synthesis of ATP from PCr.

Regulation of the Creatine Kinase System

The activity and expression of the creatine kinase system are tightly regulated at multiple levels to match the energy demands of the cell.

Transcriptional Regulation

The expression of CK genes, particularly the muscle-specific isoform (CK-MM), is regulated by myogenic transcription factors. This ensures high levels of CK expression in tissues with significant energy requirements.

Caption: Transcriptional control of the muscle creatine kinase gene.

Allosteric and Post-Translational Regulation

The activity of CK enzymes can also be modulated by allosteric effectors and post-translational modifications, allowing for rapid adjustments to changes in the cellular environment. Muscle creatine kinase has been shown to be an allosteric enzyme, with its activity influenced by substrates and other metabolites.[8]

Caption: Regulation of Creatine Kinase activity.

Key Experimental Protocols

Investigating the creatine kinase system requires a variety of specialized techniques to measure enzyme activity, metabolite concentrations, and metabolic flux.

Spectrophotometric Assay for Creatine Kinase Activity

This is a widely used method to determine the total CK activity in biological samples.

Principle: The assay is based on a series of coupled enzymatic reactions. The ATP produced by the forward CK reaction is used to phosphorylate glucose, and the subsequent oxidation of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the CK activity.[9][10]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a CK reagent solution containing creatine phosphate, ADP, glucose, hexokinase, glucose-6-phosphate dehydrogenase, NADP⁺, and necessary cofactors (e.g., Mg²⁺) in a suitable buffer (e.g., imidazole buffer, pH 6.7).

-

-

Assay Procedure:

-

Pipette 2.0 mL of the CK reagent into a cuvette.

-

Pre-incubate the reagent at 37°C for 5 minutes.

-

Set the spectrophotometer to 340 nm and zero the absorbance with distilled water.

-

Add 100 µL of the biological sample (e.g., serum, tissue homogenate) to the pre-warmed reagent.

-

Mix by inversion and incubate for 2 minutes at 37°C.

-

Measure the absorbance at 340 nm every minute for a total of 3-5 minutes.

-

-

Calculation:

-

Determine the average change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the CK activity (in U/L) using the following formula: CK Activity (U/L) = (ΔA/min * Total Volume * 1000) / (Molar Extinction Coefficient of NADPH * Sample Volume * Light Path Length)

-

HPLC for Quantification of Creatine, Phosphocreatine, and Adenine Nucleotides

High-performance liquid chromatography is a powerful technique for the simultaneous measurement of Cr, PCr, ATP, and ADP.

Principle: An ion-pair reversed-phase HPLC method is commonly used to separate these highly polar compounds. A C18 column is typically employed with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate) and a phosphate buffer. The separated compounds are detected by UV absorbance.[11][12]

Detailed Methodology:

-

Sample Preparation:

-

Rapidly freeze the tissue sample in liquid nitrogen to halt metabolic activity.

-

Extract the metabolites with a deproteinizing agent (e.g., perchloric acid).

-

Neutralize the extract and centrifuge to remove precipitated proteins.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mobile phase typically consisting of a phosphate buffer (e.g., KH₂PO₄), an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulphate), and an organic modifier (e.g., acetonitrile). The pH is usually adjusted to be in the range of 6.0-7.5.

-

Detection: UV detector set at a wavelength suitable for all compounds (e.g., 210 nm for Cr and PCr, and 260 nm for ATP and ADP).

-

-

Quantification:

-

Prepare standard solutions of Cr, PCr, ATP, and ADP of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration for each analyte.

-

Determine the concentration of each analyte in the sample by comparing its peak area to the standard curve.

-

³¹P NMR Spectroscopy for In Vivo CK Flux Measurement

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the in vivo measurement of the forward and reverse fluxes of the CK reaction.

Principle: The saturation transfer (ST) technique is employed to measure the rate of chemical exchange between PCr and the γ-phosphate of ATP. By selectively saturating the γ-ATP resonance with a radiofrequency pulse, the transfer of this saturation to the PCr peak via the CK reaction can be monitored. The decrease in the PCr signal intensity is proportional to the forward CK flux.[7]

Methodology Overview:

-

Data Acquisition:

-

Acquire a control ³¹P NMR spectrum of the tissue of interest.

-

Selectively saturate the γ-ATP resonance using a narrow-bandwidth radiofrequency pulse.

-

Acquire a second spectrum with the γ-ATP resonance saturated.

-

-

Flux Calculation:

-

The forward rate constant (k_for) of the CK reaction is calculated from the fractional decrease in the PCr magnetization and the spin-lattice relaxation time (T₁) of PCr.

-

The forward flux (V_for) is then calculated by multiplying k_for by the concentration of PCr.

-

Experimental Workflow for Characterizing a Creatine Kinase Modulator

The following workflow outlines the key steps in the identification and characterization of a novel modulator of the creatine kinase system.

Caption: A typical workflow for identifying and characterizing CK modulators.

Conclusion

The creatine kinase system is a sophisticated and highly regulated network that is fundamental to cellular energy metabolism. Its multifaceted roles as an energy buffer, transport system, and metabolic regulator underscore its importance in maintaining cellular function, particularly in high-energy-demand tissues. The experimental techniques detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the CK system and to explore its potential as a therapeutic target in a variety of diseases characterized by impaired energy metabolism. A thorough understanding of the physiological and biochemical properties of the CK system is paramount for the successful development of novel therapeutic strategies targeting cellular bioenergetics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Creatine kinase - Wikipedia [en.wikipedia.org]

- 5. Creatine-Kinase- and Exercise-Related Muscle Damage Implications for Muscle Performance and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creatine Kinase MB: Diagnostic Utility and Limitations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 31P NMR saturation transfer study of the creatine kinase reaction in human skeletal muscle at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Allosteric properties of muscle creatine kinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.libretexts.org [med.libretexts.org]

- 10. atlas-medical.com [atlas-medical.com]

- 11. An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study [scirp.org]

- 12. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Contrary to Common Perception, Creatinine Exhibits Notable Antibacterial Properties

A growing body of evidence suggests that creatinine, a metabolic byproduct traditionally viewed as a mere indicator of renal function, possesses intrinsic antibacterial capabilities. Studies have demonstrated its efficacy against a wide spectrum of bacteria, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains. This revelation opens new avenues for research into creatinine's potential therapeutic applications in combating bacterial infections.

While creatinine is widely recognized in clinical settings as a key marker for kidney health, its role as an antimicrobial agent is a less-explored facet of its biochemical profile. Research has indicated that creatinine can effectively inhibit the replication of various bacterial species[1][2]. This antibacterial activity appears to be broad-spectrum, affecting a range of pathogens[1][3][4]. The precise mechanism by which creatinine exerts its bactericidal effects is not yet fully understood and remains an active area of investigation[3].

Interestingly, creatinine's antimicrobial action seems to be selective. While it demonstrates a clear inhibitory effect on bacteria, it does not appear to affect the growth of fungi and yeasts. This unique characteristic could be leveraged to isolate slower-growing fungi from the bacterial populations that are commonly found in environmental samples[3].

It is important to note that the antibacterial activation of creatinine may be pH-dependent. Some research suggests that a pH below 6.5, preferably between 5.0 and 5.5, is required to unlock its antibacterial potential[4]. This finding implies that the surrounding microenvironment plays a crucial role in modulating creatinine's antimicrobial activity.

Quantitative Data on Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial properties of creatinine.

| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive | Not specified | [1][2][3] |

| Escherichia coli | Gram-negative | Not specified | [1][2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Not specified | [2] |

Further research is required to determine the specific Minimum Inhibitory Concentrations (MIC) of creatinine against various bacterial strains.

Experimental Protocols

Detailed methodologies for investigating the antibacterial properties of creatinine are crucial for reproducible research. The following outlines a general experimental protocol based on common practices in microbiology.

1. Bacterial Strains and Culture Conditions:

-

A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, should be selected.

-

Bacteria are to be cultured in appropriate nutrient-rich media, such as Luria-Bertani (LB) broth or agar, at 37°C.

2. Preparation of Creatinine Solutions:

-

Creatinine hydrochloride (CRN-HCl) is dissolved in sterile deionized water to create a stock solution of a known concentration (e.g., 200 mM)[2].

-

The stock solution is then filter-sterilized to prevent contamination.

3. Minimum Inhibitory Concentration (MIC) Assay:

-

A microdilution method is typically employed. Serial dilutions of the creatinine stock solution are prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterium.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of creatinine that visibly inhibits bacterial growth.

4. Agar Diffusion Assay:

-

Nutrient agar plates are uniformly inoculated with the test bacterium.

-

Sterile filter paper discs are impregnated with different concentrations of the creatinine solution.

-

The discs are placed on the agar surface, and the plates are incubated.

-

The diameter of the zone of inhibition around each disc is measured to assess the antibacterial activity.

Logical Workflow for Investigating Antibacterial Properties

The process of exploring and validating the antibacterial properties of a compound like creatinine follows a logical progression from initial observation to detailed characterization.

Caption: Workflow for antibacterial property investigation.

Potential Signaling Pathways and Mechanisms

While the exact signaling pathways involved in creatinine's antibacterial action are yet to be elucidated, some potential mechanisms can be hypothesized.

Caption: Hypothesized mechanisms of creatinine's antibacterial action.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. researchgate.net [researchgate.net]

- 3. Creatinine - Wikipedia [en.wikipedia.org]

- 4. WO2010099182A1 - Activated creatinine and precursors as antibacterial agents, compositions and products containing such agents and uses thereof - Google Patents [patents.google.com]

Basal Plasma Creatinine Levels in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of basal plasma creatinine levels across various animal models crucial for preclinical research. It is designed to be a valuable resource for scientists and researchers in the fields of drug development and discovery, offering detailed data, experimental protocols, and visual representations of key biological and methodological pathways.

The Significance of Plasma Creatinine in Preclinical Research

Plasma creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a widely utilized biomarker for assessing renal function. In preclinical toxicology and efficacy studies, monitoring basal creatinine levels is fundamental for establishing baseline renal health and detecting potential nephrotoxic effects of novel therapeutic agents. Understanding the variability of these levels across different species, strains, and sexes is paramount for the accurate interpretation of experimental data.

Factors Influencing Basal Plasma Creatinine Concentrations

It is critical to recognize that several factors can influence basal plasma creatinine levels in animal models. These include:

-

Species and Strain: Different species and even different strains within a species can exhibit significant variations in their normal creatinine levels. For instance, C57BL/6 mice are known to be relatively resistant to kidney damage compared to other strains.[1]

-

Sex: Sexual dimorphism in metabolite concentrations, including creatinine, has been observed in various mouse strains.[2]

-

Age: Age-related changes in renal function and muscle mass can lead to alterations in plasma creatinine concentrations.[3][4][5][6][7] Studies in mice have shown that serum creatinine can increase with age.[3][4][5]

-

Muscle Mass: Since creatinine is derived from muscle metabolism, animals with greater muscle mass, such as Greyhounds, may have naturally higher baseline creatinine levels.[8][9]

-

Hydration Status: Dehydration can lead to an increase in serum creatinine concentration even with normal kidney function.[10]

-

Analytical Method: The method used for creatinine measurement significantly impacts the results. The Jaffe alkaline picrate method is known to overestimate creatinine levels, particularly in mice, by as much as 3-5 fold compared to more specific methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] Enzymatic methods generally provide results closer to HPLC values than the Jaffe method.[14][15]

Basal Plasma Creatinine Levels in Common Animal Models

The following table summarizes basal plasma creatinine levels reported in various preclinical animal models. It is important to note the analytical method used, as this has a significant bearing on the reported values.

| Animal Model | Strain/Breed | Sex | Age | Measurement Method | Mean Plasma Creatinine (mg/dL) | Mean Plasma Creatinine (µmol/L) | Reference |

| Mouse | C57BL/6J | Male | Adult | LC-MS/MS | 0.076 ± 0.002 | 6.7 ± 0.18 | [16] |

| Mouse | CD1 | Not Specified | Adult | Compensated Jaffe | 0.16 | 14.2 | [14][15] |

| Mouse | CD1 | Not Specified | Adult | Enzymatic | 0.06 | 5.4 | [14][15] |

| Mouse | CD1 | Not Specified | Adult | HPLC | 0.10 | 9.2 | [14][15] |

| Mouse | C57/BL6 | Male | 2 months | Not Specified | 0.21 ± 0.008 | 18.6 ± 0.7 | [3] |

| Mouse | C57/BL6 | Male | 12 months | Not Specified | 0.12 ± 0.009 | 10.6 ± 0.8 | [3] |

| Mouse | C57/BL6 | Male | 24 months | Not Specified | 0.68 ± 0.15 | 60.1 ± 13.3 | [3] |

| Rat | Wistar | Not Specified | Adult | Compensated Jaffe | 0.30 | 26.7 | [14][15] |

| Rat | Wistar | Not Specified | Adult | Enzymatic | 0.25 | 21.9 | [14][15] |

| Rat | Wistar | Not Specified | Adult | HPLC | 0.26 | 23.0 | [14][15] |

| Rat | Not Specified | Not Specified | Adult | Not Specified | 0.2 - 0.8 | 17.7 - 70.7 | [17] |

| Dog | Beagle | Not Specified | Adult | Compensated Jaffe | 0.69 | 61.2 | [14][15] |

| Dog | Beagle | Not Specified | Adult | Enzymatic | 0.70 | 61.8 | [14][15] |

| Dog | Beagle | Not Specified | Adult | HPLC | 0.77 | 67.8 | [14][15] |

| Dog | <10 kg | Not Specified | Adult | Jaffe | 0.60 ± 0.21 | 53.0 ± 18.6 | [14] |

| Dog | 10 - 25 kg | Not Specified | Adult | Jaffe | 0.88 ± 0.30 | 77.8 ± 26.5 | [14] |

| Dog | >25 kg | Not Specified | Adult | Jaffe | 1.11 ± 0.37 | 98.1 ± 32.7 | [14] |

Conversion: 1 mg/dL = 88.4 µmol/L

Experimental Protocols for Plasma Creatinine Measurement

Accurate determination of plasma creatinine is crucial for reliable data interpretation. The following are summaries of common methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is considered a gold standard for creatinine measurement due to its high specificity and sensitivity.[14]

Principle: This method separates creatinine from other plasma components based on its physicochemical properties as it passes through a chromatography column. The separated creatinine is then detected and quantified.

Generalized Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma or serum (e.g., 5-25 µL), add a protein precipitating agent like acetonitrile.[13][18][19] The ratio of acetonitrile to sample can be 4:1.[19]

-

Vortex the mixture thoroughly and incubate (e.g., 15 minutes at -20°C) to enhance precipitation.[19]

-

Centrifuge at high speed (e.g., ≥10,000 rpm) to pellet the precipitated proteins.[19]

-

Carefully transfer the supernatant containing the creatinine to a new tube.[19]

-

-

Solvent Evaporation and Reconstitution:

-

Chromatographic Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

A common approach utilizes a cation-exchange column.[18][20]

-

The mobile phase often consists of a buffer solution (e.g., ammonium phosphate or sodium acetate) with a small percentage of an organic solvent like acetonitrile.[18][20]

-

Creatinine is detected by UV absorbance, typically at a wavelength of 234-236 nm.[20][21]

-

-

Quantification:

-

The concentration of creatinine is determined by comparing the peak area of the sample to that of known standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers even greater sensitivity and specificity than HPLC, making it particularly suitable for small sample volumes, such as those obtained from mice.[16]

Principle: This method couples the separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry.

Generalized Protocol:

-

Sample Preparation:

-

LC Separation:

-

The supernatant is injected into an LC system for chromatographic separation.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Creatinine and the internal standard are ionized, and specific parent-daughter ion transitions are monitored for highly selective detection and quantification.

-

-

Data Analysis:

-

The ratio of the signal from the analyte (creatinine) to the internal standard is used to calculate the concentration.

-

Enzymatic Methods

Enzymatic assays are commonly used in automated clinical analyzers and are more specific than the Jaffe method.[15]

Principle: These methods use a series of enzymatic reactions to produce a detectable signal (e.g., a color change or fluorescence) that is proportional to the creatinine concentration. A common reaction sequence involves creatininase, creatinase, and sarcosine oxidase.[9]

Generalized Protocol:

-

Sample Incubation: Plasma or serum is mixed with a reagent containing the necessary enzymes.

-

Enzymatic Cascade:

-

Creatininase hydrolyzes creatinine to creatine.

-

Creatinase then converts creatine to sarcosine and urea.

-

Sarcosine oxidase oxidizes sarcosine, producing formaldehyde, glycine, and hydrogen peroxide.

-

-

Detection: The hydrogen peroxide produced reacts with a chromogen in the presence of peroxidase to generate a colored product, which is measured spectrophotometrically.

-

Quantification: The creatinine concentration is determined by comparing the absorbance of the sample to that of a calibrator.

Jaffe (Alkaline Picrate) Method

While historically common, the Jaffe method is prone to interference from non-creatinine chromogens in plasma, leading to overestimated values.[11][13]

Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex.

Generalized Protocol:

-

Reaction: Plasma or serum is mixed with an alkaline picrate solution.[23]

-

Measurement: The rate of color formation is measured spectrophotometrically. A two-point kinetic method is often used to minimize interference.[23]

-

Calculation: The change in absorbance over a specific time interval is proportional to the creatinine concentration. Some methods apply a correction factor to account for interfering substances.[14][15]

Visualizing Key Pathways and Workflows

Creatinine Metabolism Pathway

Creatine is synthesized primarily in the kidneys and liver from the amino acids arginine and glycine. It is then transported to muscle tissue where it is converted to phosphocreatine, a high-energy molecule. Creatine and phosphocreatine spontaneously and irreversibly convert to creatinine, which is then released into the bloodstream and excreted by the kidneys.[24][25][26][27][28]

Caption: Creatinine synthesis, transport, and excretion pathway.

Generalized Experimental Workflow for HPLC-Based Creatinine Measurement

The following diagram illustrates the typical steps involved in measuring plasma creatinine using HPLC, from sample collection to data analysis.

Caption: Generalized workflow for plasma creatinine measurement by HPLC.

Conclusion